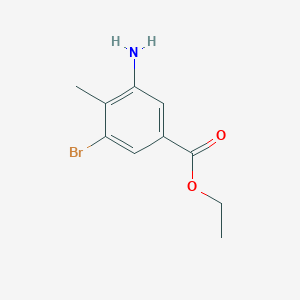

Ethyl 3-amino-5-bromo-4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 3-amino-5-bromo-4-methylbenzoate |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3,12H2,1-2H3 |

InChI Key |

UNSKNSQRUMCZKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Ethyl 3 Amino 5 Bromo 4 Methylbenzoate

Comprehensive Analysis of Established Synthetic Routes

The traditional synthesis of Ethyl 3-amino-5-bromo-4-methylbenzoate typically involves a multi-step sequence starting from a simpler, commercially available toluene (B28343) or benzoic acid derivative. The key transformations include the introduction of the amino group, regioselective bromination, and formation of the ethyl ester. The order of these steps is crucial to achieving the desired substitution pattern due to the directing effects of the functional groups.

Reduction Pathways for Amino Group Introduction (e.g., Nitro Reduction)

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This approach is widely used due to the accessibility of nitrated aromatic compounds. The synthesis often begins with a nitrated version of the target framework, such as Ethyl 3-bromo-4-methyl-5-nitrobenzoate.

Catalytic hydrogenation is a preferred method for this transformation, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. commonorganicchemistry.com This method is known for its high efficiency and clean conversion, typically affording the corresponding aniline (B41778) in high yield. nih.gov For instance, the reduction of a related compound, ethyl 4-(methylamino)-3-nitrobenzoate, to its amino derivative was achieved in 88% yield using 10% Pd/C under hydrogen pressure. chemicalbook.com While effective, a drawback of Pd/C is its potential to reduce other functional groups or cause dehalogenation, especially with aryl bromides, under harsh conditions. commonorganicchemistry.comorganic-chemistry.org

Alternative reagents can provide milder conditions and greater chemoselectivity. nih.gov These include:

Metal/Acid Systems: Combinations like iron (Fe) or tin(II) chloride (SnCl2) in the presence of an acid (e.g., hydrochloric acid) are classic methods for nitro group reduction. commonorganicchemistry.com They are particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) hydrate, in the presence of a catalyst like Pd/C. nih.govorganic-chemistry.org It avoids the need for high-pressure hydrogen gas, making it a safer alternative. nih.gov Studies on various halogenated nitroarenes have shown that this method can selectively reduce the nitro group without affecting chloro, bromo, or iodo substituents. nih.govorganic-chemistry.org

Table 1: Comparison of Common Nitro Group Reduction Methods

| Reagent/System | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, RT-50°C, MeOH or EtOAc solvent | High yield, clean reaction. commonorganicchemistry.com | Requires H₂ gas handling, potential for dehalogenation. commonorganicchemistry.comorganic-chemistry.org |

| Fe/HCl or Fe/AcOH | Acidic aqueous solution, heat | Inexpensive, good for large scale. commonorganicchemistry.com | Requires stoichiometric metal, generates significant waste. |

| SnCl₂/HCl | Concentrated HCl, RT | Mild conditions, good functional group tolerance. commonorganicchemistry.com | Generates tin-based waste products. |

| N₂H₄·H₂O, Pd/C | MeOH or EtOH, reflux | Avoids H₂ gas, highly selective for nitro group. nih.govorganic-chemistry.org | Hydrazine is toxic. |

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step that relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the ring dictate the position of the incoming electrophile (Br+).

In a plausible synthetic route starting from a precursor like ethyl 4-methyl-3-aminobenzoate, the existing amino (-NH2) and methyl (-CH3) groups are both ortho-, para-directing activators. The ester group is a deactivating meta-director. The amino group is a powerful activating group, and its directing effect will dominate. The position ortho to the amino group and meta to the ester is the most sterically accessible and electronically favorable site for bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. organic-chemistry.orgnih.gov It is a convenient and safer alternative to liquid bromine. The reaction can be performed in various solvents, such as acetonitrile (B52724) or acetone, sometimes with the addition of a catalytic amount of acid to enhance the reaction rate. researchgate.netyoutube.com Highly regioselective bromination of activated aromatic compounds has been achieved using NBS, often leading to the para-substituted product as the major isomer due to steric hindrance at the ortho positions. organic-chemistry.org

Esterification Techniques for Ethyl Ester Formation

The final step in many synthetic sequences is the formation of the ethyl ester from the corresponding carboxylic acid, 3-amino-5-bromo-4-methylbenzoic acid.

The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, either water is removed as it is formed, or a large excess of the alcohol is used. organic-chemistry.org Microwave-assisted Fischer esterification has emerged as a technique to reduce reaction times and improve yields for substituted benzoic acids. academicpublishers.orgusm.my

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the ethyl ester. This method is generally faster and not reversible but involves harsher reagents.

Development of Novel and Efficient Synthetic Approaches

Modern organic synthesis focuses on developing more efficient, selective, and environmentally friendly methods. For a molecule like this compound, this involves exploring advanced catalytic systems and green chemistry principles.

Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rug.nl The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, offers a powerful method for C-N bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could potentially be used to construct the core of the target molecule by coupling a suitably substituted dibromo-aromatic ester with an amine source. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of substrates under mild conditions. rug.nl

Furthermore, palladium catalysis can be employed for C-H functionalization, a cutting-edge area that allows for the direct introduction of functional groups onto an aromatic ring without the need for pre-functionalized starting materials like halides. organic-chemistry.org For example, palladium-catalyzed C-H carbonylation has been used to synthesize o-aminobenzoates directly from N-substituted anilines. acs.org Such strategies could potentially streamline the synthesis by reducing the number of steps required.

Table 2: Potential Palladium-Catalyzed Reactions in Synthesis

| Reaction Name | Description | Potential Application |

|---|---|---|

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation between an aryl halide and an amine. numberanalytics.com | Introduction of the amino group onto a pre-brominated aromatic ring. |

| Suzuki Coupling | Pd-catalyzed cross-coupling of an organoboron compound with an aryl halide. | Formation of the C-C bond between the aromatic ring and the methyl group. |

| C-H Activation/Carbonylation | Direct introduction of a carbonyl group onto an aromatic C-H bond. acs.org | A more direct route to introduce the ester functionality, reducing steps. |

Exploration of Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearcher.life

Key areas for green improvements include:

Catalysis: Using catalytic reagents instead of stoichiometric ones significantly reduces waste. For example, catalytic hydrogenation for nitro reduction is greener than using stoichiometric tin or iron. commonorganicchemistry.com The development of recyclable catalysts is also a key goal. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. C-H activation strategies, for example, can improve atom economy by eliminating the need for halogen atoms that are ultimately discarded. organic-chemistry.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives is a core principle. This could involve using ionic liquids for bromination or developing solvent-free reaction conditions. mdpi.comresearchgate.net For instance, some esterifications can be carried out efficiently without any solvent. researchgate.net

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. academicpublishers.orgresearchgate.net

By integrating these principles, chemists can develop synthetic pathways that are not only efficient and high-yielding but also more sustainable. sciencedaily.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 3 Amino 5 Bromo 4 Methylbenzoate

Aromatic Substitution Reactions Involving Bromine and Amino Moieties

The benzene (B151609) ring of Ethyl 3-amino-5-bromo-4-methylbenzoate is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents.

Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density to the ring through resonance, significantly increasing its nucleophilicity. It is a strong ortho, para-director. byjus.comallen.in

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Bromo Group (-Br): Halogens are a unique class of substituents, acting as deactivators due to their inductive electron withdrawal but directing incoming electrophiles to the ortho and para positions due to electron donation through resonance.

Ethyl Carboxylate Group (-COOEt): This is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

Considering the positions on the ring (C1-COOEt, C3-NH₂, C4-CH₃, C5-Br), the available positions for substitution are C2 and C6. The powerful activating and directing effect of the amino group at C3 is the dominant influence. It strongly directs incoming electrophiles to its ortho (C2) and para (C6) positions. The methyl group at C4 also directs ortho to C3 and C5 (already substituted). The bromine at C5 directs ortho to C4 and C6. The cumulative effect strongly favors substitution at the C6 position, which is para to the amino group and ortho to the bromine atom.

A typical electrophilic substitution reaction is bromination. Due to the highly activated nature of the ring by the amino group, reactions with bromine water can proceed rapidly, often without a catalyst, to yield poly-substituted products. libretexts.orgcnchemshop.com To achieve controlled monosubstitution, the reactivity of the amino group can be moderated by converting it into an acetamido group (-NHCOCH₃) via acylation. youtube.com This less-activating group still directs ortho and para, allowing for more selective substitution.

In contrast, nucleophilic aromatic substitution (SNAr), where the bromine atom would act as a leaving group, is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. acs.org The subject molecule lacks such strong activating groups for nucleophilic substitution.

Transformations and Derivatizations of the Carboxyl Ester Group

The ethyl carboxylate group is a key site for transformations, enabling the synthesis of a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orgchemguide.co.uk The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible process carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). geeksforgeeks.orgbyjus.com The reaction yields the sodium salt of the carboxylic acid and ethanol (B145695). The irreversibility stems from the final deprotonation of the carboxylic acid by the base, which drives the reaction to completion. chemistrysteps.comucoz.com

Amidation: The ester can be converted directly into an amide by reacting with an amine. This reaction often requires a catalyst, such as nickel, to proceed efficiently. nih.gov The reaction of this compound with various primary or secondary amines would yield the corresponding N-substituted benzamide (B126) derivatives.

Reduction: The ester group can be reduced to either a primary alcohol or an aldehyde depending on the reducing agent used.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (3-amino-5-bromo-4-methylphenyl)methanol. The reaction proceeds through an aldehyde intermediate which is immediately further reduced. libretexts.org

Reduction to Aldehyde: The use of a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures (e.g., -78 °C) can stop the reduction at the aldehyde stage, producing 3-amino-5-bromo-4-methylbenzaldehyde. libretexts.org

| Transformation | Reagents & Conditions | Product |

| Acidic Hydrolysis | H₂O, H⁺ (cat.), heat | 3-Amino-5-bromo-4-methylbenzoic acid |

| Basic Hydrolysis | NaOH(aq), heat | Sodium 3-amino-5-bromo-4-methylbenzoate |

| Amidation | R'R''NH, Ni catalyst | N,N-R',R''-3-amino-5-bromo-4-methylbenzamide |

| Reduction to Alcohol | 1) LiAlH₄, 2) H₂O | (3-Amino-5-bromo-4-methylphenyl)methanol |

| Reduction to Aldehyde | 1) DIBAL-H, -78°C, 2) H₂O | 3-Amino-5-bromo-4-methylbenzaldehyde |

Reactivity of the Aromatic Amino Group

The primary aromatic amino group is a versatile functional handle for a range of chemical transformations.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride would yield Ethyl 3-(acetylamino)-5-bromo-4-methylbenzoate. This transformation is often used as a protective strategy to moderate the high reactivity of the amino group during electrophilic aromatic substitution. libretexts.orgyoutube.com

Alkylation: Direct N-alkylation of primary aromatic amines with alkyl halides can be challenging due to overalkylation, which produces mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org Modern methods often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst (e.g., Ruthenium or Cobalt complexes). nih.govorganic-chemistry.org This approach allows for the selective synthesis of mono-N-alkylated secondary amines. nih.gov

The primary amino group undergoes condensation with aldehydes or ketones, typically under acidic catalysis, to form imines, commonly known as Schiff bases. edu.krdjetir.org The reaction of this compound with an aldehyde (R-CHO) or a ketone (R₂C=O) would result in the formation of the corresponding N-substituted imine derivative, with the elimination of a water molecule. researchgate.net These compounds are important in coordination chemistry and as intermediates in various synthetic pathways. researchgate.net

One of the most significant transformations of primary aromatic amines is diazotization. libretexts.org The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), yields a relatively stable arenediazonium salt. libretexts.org

This diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, where the diazonio group (-N₂⁺) is replaced by a range of nucleophiles, often catalyzed by copper(I) salts. ucla.eduwikipedia.org This provides a powerful route to synthesize a wide array of substituted aromatic compounds that are otherwise difficult to prepare. nih.gov

| Sandmeyer Reaction | Reagent | Product Substituent |

| Chlorination | CuCl / HCl | -Cl |

| Bromination | CuBr / HBr | -Br |

| Cyanation | CuCN / KCN | -CN (Nitrile) |

| Hydroxylation | Cu₂O, Cu(NO₃)₂, H₂O | -OH (Phenol) |

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides deep insight into the mechanistic pathways of the reactions involving this compound.

For electrophilic aromatic substitution , kinetic studies can determine the reaction rate's dependence on the concentrations of the aromatic substrate and the electrophile. The formation of the positively charged intermediate (an arenium ion or σ-complex) is typically the slow, rate-determining step because it involves the disruption of aromaticity. masterorganicchemistry.commsu.edu The stability of this intermediate, influenced by the electronic properties of the substituents, directly affects the activation energy and thus the reaction rate. Computational studies can model the energy profile of the reaction, comparing the stability of potential intermediates to predict the regiochemical outcome. pnas.orgnih.gov

In nucleophilic aromatic substitution (SNAr) , kinetic analysis is crucial for distinguishing between different mechanisms. For the common two-step SNAr mechanism, either the initial nucleophilic attack to form the Meisenheimer intermediate or the subsequent departure of the leaving group can be the rate-determining step. acs.org Brønsted plots, which correlate reaction rates with the pKₐ of a series of related nucleophiles, can be used to probe the nature of the transition state. A high Brønsted βₙᵤ꜀ value suggests that the nucleophile is heavily bonded in the transition state, which can imply that the breakdown of the intermediate is rate-limiting. researchgate.net

For ester hydrolysis , kinetic studies help to confirm the reaction mechanism. For instance, in base-promoted hydrolysis, the rate is typically first-order in both the ester and the hydroxide ion, consistent with a bimolecular nucleophilic acyl substitution (BAC2) mechanism. ucoz.com The use of isotopic labeling, such as with ¹⁸O-labeled water, can confirm that the nucleophile attacks the carbonyl carbon, leading to acyl-oxygen cleavage, which is characteristic of this mechanism. ucoz.com Thermodynamic analysis reveals that while acid-catalyzed hydrolysis is reversible, the base-promoted reaction is thermodynamically favorable due to the irreversible formation of the carboxylate salt. chemguide.co.ukchemistrysteps.com

Strategic Derivatization and Analogue Synthesis Based on Ethyl 3 Amino 5 Bromo 4 Methylbenzoate

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of Ethyl 3-amino-5-bromo-4-methylbenzoate focuses on modifying its core structure to enhance specific biological activities or material properties. The presence of the amino group allows for a variety of derivatization reactions, including acylation, alkylation, and arylation, to introduce new functional groups. The bromo substituent can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl moieties.

The synthesis of structurally modified analogues can be achieved through a multi-step process starting from commercially available precursors. For instance, the synthesis could begin with the nitration of a substituted toluene (B28343), followed by esterification and reduction of the nitro group to an amine. Subsequent bromination would yield the target scaffold, which can then be further derivatized.

A key aspect of the rational design process is the use of computational modeling to predict the effect of structural modifications on the desired properties. Molecular docking studies, for example, can be employed to design analogues with improved binding affinity to a specific biological target.

Below is a table summarizing potential structural modifications and the rationale behind them:

| Modification Site | Potential Modification | Rationale for Modification |

| Amino Group (-NH2) | Acylation, Alkylation, Sulfonylation | Modulate solubility, lipophilicity, and hydrogen bonding capacity. |

| Bromo Group (-Br) | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Introduce diverse substituents for structure-activity relationship (SAR) studies. |

| Ester Group (-COOEt) | Hydrolysis to Carboxylic Acid, Amidation | Enhance water solubility and provide a handle for further conjugation. |

| Methyl Group (-CH3) | Oxidation, Halogenation | Fine-tune steric and electronic properties. |

Incorporation of the Benzoate (B1203000) Scaffold into Larger Molecular Architectures

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules. Its functional groups provide handles for incorporation into larger architectures, such as polymers, dendrimers, or macrocycles. For example, the amino group can be used to form amide or imine linkages, while the bromo group can participate in carbon-carbon bond-forming reactions.

One potential application is in the synthesis of novel heterocyclic compounds. For instance, the amino and ester functionalities can be utilized in condensation reactions with other bifunctional molecules to construct quinazolinone or benzodiazepine (B76468) ring systems, which are prevalent in many biologically active compounds.

The following table outlines strategies for incorporating the benzoate scaffold into larger structures:

| Larger Architecture | Synthetic Strategy | Potential Application |

| Heterocycles | Condensation reactions, Cyclization | Drug discovery, Organic electronics |

| Polymers | Polycondensation, Polymerization of functionalized monomers | High-performance materials, Drug delivery systems |

| Macrocycles | Ring-closing metathesis, Macrolactonization | Host-guest chemistry, Molecular recognition |

Development of Libraries of Related Compounds for Chemical Space Exploration

To systematically explore the chemical space around this compound, combinatorial chemistry approaches can be employed to generate libraries of related compounds. By systematically varying the substituents at the different modification sites, a large number of diverse analogues can be synthesized and screened for desired properties.

Solid-phase synthesis can be a particularly effective method for generating such libraries. The benzoate scaffold can be attached to a solid support, allowing for the efficient addition and modification of various building blocks. After the desired modifications are complete, the final compounds can be cleaved from the support and collected for screening.

The design of these libraries is often guided by computational methods to ensure maximum diversity and coverage of the relevant chemical space. The resulting compounds can then be tested in high-throughput screening assays to identify hits with promising activity.

The table below presents a hypothetical library design based on the this compound scaffold:

| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |

| Amino Group | Acyl chlorides (R-COCl) | Sulfonyl chlorides (R-SO2Cl) | Isocyanates (R-NCO) |

| Bromo Group | Boronic acids (R-B(OH)2) | Alkynes (R-C≡CH) | Amines (R-NH2) |

| Ester Group | Hydrolysis to acid | Reduction to alcohol | Aminolysis to amides |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.ac.uk For Ethyl 3-amino-5-bromo-4-methylbenzoate, obtaining a suitable single crystal would be the first critical step. The analysis of a related isomer, Ethyl 4-amino-3-methylbenzoate, reveals a triclinic crystal system, which provides a basis for what might be expected. nih.gov

A hypothetical crystallographic analysis of this compound would be expected to reveal key structural details. The benzene (B151609) ring would likely be nearly planar, with the amino, bromo, methyl, and ethyl benzoate (B1203000) substituents attached. Bond lengths and angles would be influenced by the electronic effects of these substituents. For instance, the carbon-bromine bond length would be a key parameter, as would the geometry of the amino group and its potential involvement in intermolecular hydrogen bonding. The crystal packing would likely be influenced by a combination of van der Waals forces and potential hydrogen bonds involving the amino group and the carbonyl oxygen of the ester.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| a (Å) | 8-12 |

| b (Å) | 6-10 |

| c (Å) | 12-18 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| V (ų) | 1000-1500 |

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

In the ¹H NMR spectrum, the ethyl group would give rise to a characteristic triplet and quartet. The methyl group on the aromatic ring would appear as a singlet. The aromatic protons would likely appear as two singlets due to their isolated positions on the benzene ring. The chemical shift of the amino group protons can be broad and its position variable depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The chemical shifts of the aromatic carbons would be influenced by the attached substituents, with the carbon attached to the bromine atom showing a characteristic shift. Data from similar compounds like Ethyl 4-methylbenzoate and 3-Amino-4-methylbenzoic acid can be used to predict the approximate chemical shifts. rsc.orgchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5-8.0 (2H, s) | - |

| -NH₂ | 3.5-4.5 (2H, br s) | - |

| -CH₂- (Ethyl) | ~4.3 (2H, q) | ~61 |

| -CH₃ (Ethyl) | ~1.3 (3H, t) | ~14 |

| -CH₃ (Aromatic) | ~2.2 (3H, s) | ~18 |

| Aromatic-C | - | 110-150 |

Detailed Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net For this compound, the spectra would be characterized by vibrations of the amino group, the carbonyl group of the ester, the carbon-bromine bond, and the aromatic ring.

The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes. The strong carbonyl (C=O) stretching band of the ester would be expected around 1700-1720 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. ijtsrd.com Aromatic C-H and C=C stretching vibrations would also be observed. researchgate.net Analysis of related aminobenzoic acids can provide further insight into the expected vibrational modes. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1700 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be dominated by π → π* transitions within the aromatic system. The benzene ring itself exhibits characteristic absorptions, which are shifted by the presence of substituents. quimicaorganica.org

The amino group, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted ethyl benzoate. The bromine atom and the methyl group will also influence the electronic transitions. The spectrum would likely show one or more strong absorption bands in the UV region. The possible electronic transitions in ethyl benzoate are π to π* and n to π*. askfilo.com The conjugation of the amino and carbonyl groups with the benzene ring will affect the energy of these transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | λmax (nm) (Predicted) |

|---|---|

| π → π* | 250 - 350 |

Computational Chemistry and Theoretical Investigations of Ethyl 3 Amino 5 Bromo 4 Methylbenzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry, electronic properties, and stability of Ethyl 3-amino-5-bromo-4-methylbenzoate. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular properties by solving the Schrödinger equation in an approximate manner, where the electron density is the key variable. researchgate.netmaterialsciencejournal.org These studies provide a foundational understanding of the molecule's intrinsic characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically with significant contributions from the amino group and the bromine atom, which possess lone pairs of electrons. The LUMO is likely distributed over the π-system of the benzene (B151609) ring and the electron-withdrawing carbonyl group of the ester. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Orbital Data for this compound This table is illustrative and represents typical data obtained from DFT calculations.

| Parameter | Energy (eV) | Primary Location |

| HOMO | -5.87 | Amino Group, Aromatic Ring |

| LUMO | -1.25 | Aromatic Ring, Carbonyl Group |

| Energy Gap (ΔE) | 4.62 | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the ester's carbonyl group and the nitrogen atom of the amino group due to their lone pairs of electrons.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atoms of the amino group (N-H).

Neutral Potential (Green): These areas, typically found on the carbon backbone and methyl groups, have a relatively neutral charge.

This visual representation is instrumental in understanding intermolecular interactions, particularly hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent. nih.gov

For this compound, MD simulations can explore its conformational landscape. Key areas of investigation would include:

Torsional Angles: The rotation around the C-O bond of the ester group and the C-N bond of the amino group can be studied to identify the most stable conformations (rotamers).

Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water or ethanol) allows for the study of its dynamic behavior in solution, including the formation and lifetime of solvent-solute hydrogen bonds.

These simulations provide insights into the molecule's behavior under realistic conditions, bridging the gap between static quantum chemical models and dynamic reality. nih.gov

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights

Quantum chemical calculations, particularly using DFT, are essential for predicting the most likely pathways for chemical reactions and for understanding their underlying mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies.

For this compound, such calculations could elucidate various reactions, including:

Electrophilic Aromatic Substitution: The directing effects of the amino, bromo, and methyl substituents on the aromatic ring can be quantified to predict the regioselectivity of reactions with electrophiles.

Reactions at Functional Groups: The mechanisms of reactions involving the amino group (e.g., acylation, diazotization) or the ester group (e.g., hydrolysis, amidation) can be modeled to understand the energetics and key steps involved.

Formation of Derivatives: The synthesis of new compounds starting from this compound can be guided by theoretical predictions of reaction feasibility and potential byproducts. mdpi.com

These mechanistic insights are crucial for optimizing reaction conditions and designing novel synthetic routes.

Theoretical Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Theoretical studies are vital for analyzing these forces and predicting the final crystal packing. bohrium.com

In the case of this compound, several key intermolecular interactions would be expected to dictate its crystal structure:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group is an effective hydrogen bond acceptor. Strong N-H···O hydrogen bonds are likely to be a dominant feature, linking molecules into chains or dimers. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with Lewis bases like the carbonyl oxygen or the amino nitrogen of a neighboring molecule (Br···O or Br···N).

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational analysis of these interactions helps rationalize experimentally observed crystal structures and can even be used to predict polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound This table is illustrative, outlining the types of interactions predicted by theoretical studies.

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | N-H (Amino) | O=C (Ester) | Linear (D-H···A angle ≈ 180°) |

| Halogen Bond | C-Br | O=C (Ester) | Linear (C-Br···O angle ≈ 180°) |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced or T-shaped |

| C-H···O Bond | C-H (Methyl/Aryl) | O=C (Ester) | Variable |

Applications of Ethyl 3 Amino 5 Bromo 4 Methylbenzoate in Chemical Synthesis and Materials Science Non Prohibited

Utilization as a Versatile Intermediate in the Synthesis of Diverse Organic Compounds

The structure of Ethyl 3-amino-5-bromo-4-methylbenzoate lends itself to a multitude of chemical reactions, positioning it as a key starting material for more complex molecules. The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. libretexts.orglibretexts.org However, due to the high reactivity of arylamines, direct reactions can sometimes lead to polysubstitution. libretexts.org To control this, the amino group can be acetylated to form an amide, which is less activating. libretexts.org

The bromine atom can be readily substituted or used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. nbinno.com This is a fundamental strategy for constructing intricate molecular architectures. nbinno.com The ethyl ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, further expanding its synthetic utility. nbinno.com

The combination of these functional groups allows for a stepwise and regioselective modification of the molecule. For instance, the amino group can be diazotized and subsequently replaced with a variety of other functional groups, a reaction that significantly broadens the synthetic possibilities for polysubstituted benzene (B151609) derivatives. libretexts.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Amino (-NH₂) | Acetylation, Diazotization, Alkylation, Acylation | Amides, Diazonium salts, Secondary/Tertiary amines |

| Bromo (-Br) | Nucleophilic Aromatic Substitution, Cross-coupling Reactions (e.g., Suzuki, Heck) | Biaryls, Alkylated/Alkynylated arenes, other substituted aromatics |

Role as a Building Block for Agrochemical Precursors

Substituted anilines and benzoic acid derivatives are common motifs in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could serve as a valuable scaffold for the synthesis of novel pesticidal agents. For example, β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups, synthesized via the Betti reaction, have shown promising insecticidal properties. nih.gov The amino group of this compound could be a key site for coupling with other heterocyclic systems to generate new active compounds.

Furthermore, the presence of a bromine atom is a common feature in many agrochemicals, often contributing to their biological activity. The synthesis of N-(4-bromo-2-methylphenyl)butanamide from o-toluidine (B26562) is a step in the production of some agrochemical intermediates. google.com This suggests that the bromo- and amino-substituted core of this compound could be a precursor to compounds with desired pesticidal or herbicidal effects.

Integration into the Synthesis of Specialty Polymers and Resins

Aminobenzoic acids and their esters are known monomers for the synthesis of specialty polymers, such as polyamides and polyimides. These polymers often exhibit desirable properties like high thermal stability and mechanical strength. Poly(p-aminobenzoic acid), also known as poly-p-benzamide, is a high-performance polymer. google.com While the specific polymerization of this compound is not documented, its structure suggests it could be used as a monomer or a co-monomer in polymerization reactions.

Copolymers of aminobenzoic acids with aniline (B41778) have been synthesized and characterized, showing that the incorporation of aminobenzoic acid units can modify the properties of the resulting polymers. researchgate.netuss.cl The presence of the bromo and methyl substituents on the aromatic ring of this compound would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and flame retardancy. Functionalized styrene-divinylbenzene copolymers with aminobenzoic acid groups have been used as adsorbents for the removal of antibiotics from aqueous solutions, highlighting another potential application in the field of functional polymers. mdpi.com

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Role of the Monomer | Expected Properties |

|---|---|---|

| Polyamides | As a diamine (after reduction of the ester) or a dicarboxylic acid (after hydrolysis and protection of the amine) | High thermal stability, mechanical strength |

| Polyimides | As a diamine component | Excellent thermal and chemical resistance |

Development of Novel Synthetic Reagents and Methodologies Based on its Reactivity

The unique arrangement of functional groups in this compound makes it a candidate for the development of novel synthetic reagents. The electron-donating amino group and the electron-withdrawing bromo and ester groups create a specific electronic environment on the aromatic ring, which could be exploited in various chemical transformations.

The high reactivity of anilines towards electrophilic substitution can be harnessed to introduce other functional groups onto the ring. byjus.com For example, the ortho position to the amino group could be selectively functionalized. The resulting polysubstituted aromatic compound could then serve as a ligand for metal catalysts or as a building block in supramolecular chemistry.

Furthermore, the development of new synthetic routes to access substituted anilines is an active area of research. researchgate.net The synthesis of this compound itself, and its subsequent reactions, could contribute to the development of new synthetic methodologies for the preparation of complex aromatic compounds. For instance, methods for the ortho-alkylation of anilines have been developed, which could potentially be applied to this molecule. orgsyn.org

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-5-bromo-4-methylbenzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of benzoate esters. Common approaches include:

- Substitution reactions : Bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃), followed by esterification and amination .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) for nitro-to-amine conversion if starting from a nitro precursor .

Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (40–80°C for bromination), and stoichiometry to minimize byproducts like dehalogenated derivatives .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., Br at C5 causes deshielding of adjacent protons). Aromatic protons appear as multiplets at δ 6.5–7.5 ppm, while the ester ethyl group shows a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.2–4.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 258.11 for [M+H]⁺) and isotopic patterns from bromine .

- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%); GC-MS for volatile derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in substituent effects on reactivity and bioactivity?

- Methodological Answer :

- Comparative Reactivity Studies : Synthesize analogs (e.g., replacing Br with Cl or NO₂) and measure reaction kinetics (e.g., SNAr rates in DMSO/water) to quantify electronic effects .

- Bioactivity Profiling : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric assays) to correlate substituent electronic profiles (Hammett σ values) with activity .

- Statistical Analysis : Multivariate regression to disentangle steric vs. electronic contributions to observed discrepancies .

Q. What computational methods assist in retrosynthetic planning and transition-state modeling for derivatives of this compound?

- Methodological Answer :

- Retrosynthesis : AI-driven tools (e.g., Pistachio/Bkms_metabolic models) predict feasible routes by mining reaction databases for similar ester/amine transformations .

- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., bromination or amination steps), using B3LYP/6-31G(d) basis sets to optimize geometries and compute activation energies .

- Docking Studies : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guiding rational design of bioactive analogs .

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL for structure solution, using restraints for disordered ethyl/amine groups and anisotropic displacement parameters for Br .

- Validation : Check CIF files with PLATON to identify outliers in bond angles/distances and ensure R-factor < 5% .

Q. What experimental strategies assess the compound’s stability under varying pH and oxidative conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hrs; monitor degradation via HPLC. Amine protonation at low pH increases solubility but may accelerate hydrolysis .

- Oxidative Stress : Treat with H₂O₂ (1–10 mM) or UV light; quantify decomposition products (e.g., benzoic acid derivatives) via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (4°C vs. 25°C) .

Comparative and Applied Research

Q. How does this compound compare to halogenated analogs in pharmacological studies?

- Methodological Answer :

- SAR Analysis : Test halogen-substituted analogs (e.g., Cl, I) in cell-based assays (e.g., cytotoxicity against HeLa cells). Br’s intermediate electronegativity often balances lipophilicity and target binding .

- Metabolic Stability : Compare microsomal half-lives (human liver microsomes) to identify optimal halogen size for in vivo persistence .

- Cross-Correlation : Use similarity indices (e.g., Tanimoto coefficients) to map structural vs. activity trends against databases like ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.